molecular formula C18H22N4O4 B2691578 6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 2309568-97-4

6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2691578
CAS No.: 2309568-97-4
M. Wt: 358.398
InChI Key: TWZYLAWRSMFIQN-UHFFFAOYSA-N
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Description

6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a benzyloxyacetyl group, and a pyrimidine-dione core, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting piperazine with an appropriate acylating agent, such as benzyloxyacetyl chloride, under basic conditions to form the benzyloxyacetyl-piperazine derivative.

  • Pyrimidine Ring Formation: : The next step involves the formation of the pyrimidine ring. This can be done by reacting the piperazine intermediate with a suitable pyrimidine precursor, such as 3-methyluracil, under acidic or basic conditions to facilitate the cyclization and formation of the pyrimidine-dione core.

  • Final Coupling: : The final step involves coupling the pyrimidine-dione core with the benzyloxyacetyl-piperazine intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups in the pyrimidine-dione core, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxylated pyrimidine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological pathways, making it a candidate for the development of new pharmaceuticals.

Industry

Industrially, this compound can be used in the synthesis of polymers and other advanced materials. Its chemical stability and reactivity make it suitable for various industrial applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The benzyloxyacetyl group can facilitate binding to enzymes or receptors, while the piperazine ring can enhance solubility and bioavailability. The pyrimidine-dione core may interact with nucleic acids or proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyridine-2,4(1H,3H)-dione: Similar structure with a pyridine ring instead of a pyrimidine ring.

    6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-trione: Contains an additional carbonyl group in the pyrimidine ring.

    6-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione derivatives: Various derivatives with different substituents on the piperazine or pyrimidine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-methyl-6-[4-(2-phenylmethoxyacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-20-16(23)11-15(19-18(20)25)21-7-9-22(10-8-21)17(24)13-26-12-14-5-3-2-4-6-14/h2-6,11H,7-10,12-13H2,1H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZYLAWRSMFIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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